XLR11 Degradant
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Overview
Description
XLR11 Degradant is a compound with the chemical formula C21H28FNO . It is a common impurity observed during GC-MS analysis of samples containing XLR11 . The opened ring of the degradant is presumed to be produced during heating of XLR11 .
Synthesis Analysis
The metabolism of XLR11, a novel synthetic cannabinoid, was studied using a HepaRG cell culture . The HepaRG cells were incubated with the drug for 48 hours and the metabolites were extracted from the culture medium by liquid-liquid extraction . N - (5-Hydroxypentyl) metabolite and N -pentanoic acid metabolite were identified in the culture medium of XLR11, and several other metabolites, presumably formed by oxidation of the first two metabolites and XLR11, were detected .
Molecular Structure Analysis
The molecular structure of XLR11 Degradant is C21H28FNO . The opened ring of the degradant is presumed to be produced during heating of XLR11 . This structure gives rise to a prominent fragment ion that is 15 amu greater than the base peak of XLR11 .
Chemical Reactions Analysis
A metabolic experiment with the thermal degradation product of XLR11, XLR11 degradant, using HepaRG cells revealed that the urinary metabolites were almost identical to the XLR11 degradant metabolites . These findings suggest that most of the XLR11 was degraded by heating when the user smoked the herbal product containing XLR11 .
Physical And Chemical Properties Analysis
XLR11 Degradant is a solid, often in powder form . Its melting point range is generally around room temperature . It is soluble in organic solvents such as ethanol and acetone . The molecular weight of XLR11 Degradant is 329.5 g/mol .
Scientific Research Applications
Metabolism in Human Cells and Detection in Urine : A study by Kanamori et al. (2015) investigated the metabolism of XLR-11 in HepaRG human hepatoma cells. They found that several metabolites formed by the oxidation of XLR-11 were detected, and these metabolites were almost identical to the XLR-11 degradant metabolites found in the urine of XLR-11 users. This suggests that most of the XLR-11 was degraded when users smoked the herbal product containing XLR-11 (Kanamori, Kanda, Yamamuro, Kuwayama, Tsujikawa, Iwata, & Inoue, 2015).
Quantitative Measurement in Oral Fluid : Research by Amaratunga et al. (2014) developed a bioanalytical method for testing oral fluid samples for XLR11. This method was validated according to FDA guidelines, demonstrating its potential for high-throughput toxicological screening applications (Amaratunga, Thomas, Lorenz Lemberg, & Lemberg, 2014).
Detection of Urinary Metabolites : Another study by Jang et al. (2015) focused on the metabolic profile of XLR-11 in human urine using advanced mass spectrometry. They identified 19 metabolites generated through various biochemical reactions, providing insights into specific markers for XLR-11 intake (Jang, Kim, Park, Kim, Han, Baeck, Yang, & Yoo, 2015).
Hyperreflexia Induced by XLR-11 Smoke : Hataoka et al. (2019) investigated the hyperreflexic effect induced by XLR-11 smoke, focusing on the pyrolytic degradant of XLR-11. They found that this effect is mediated by the CB1 receptor and possibly by GABAergic function (Hataoka, Kaizaki-Mitsumoto, Takebayashi-Ohsawa, Hattori, Funada, & Numazawa, 2019).
properties
IUPAC Name |
1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FNO/c1-16(2)21(3,4)14-20(24)18-15-23(13-9-5-8-12-22)19-11-7-6-10-17(18)19/h6-7,10-11,15H,1,5,8-9,12-14H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZVSTOQIZTNCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043145 |
Source
|
Record name | 1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901043145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
XLR11 Degradant | |
CAS RN |
1616469-09-0 |
Source
|
Record name | 1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901043145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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